N-(5-chloro-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic imidazole antifungal agent. It is used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, CLIMAZOLE has been found to have several other scientific research applications.
Scientific Research Applications
Benzylic Position Reactivity
The benzylic position in this compound is chemically reactive. Notably:
- Free Radical Bromination : The benzylic hydrogen can be selectively replaced by bromine using N-bromosuccinimide (NBS) in free radical reactions . This reaction is useful for functionalizing the benzylic position.
Synthetic Intermediates and Building Blocks
Researchers use this compound as an intermediate in organic synthesis:
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is a key component in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the reduction of trans-2-enoyl-ACP to acyl-ACP.
Biochemical Pathways
The compound affects the fatty acid synthesis pathway, specifically the elongation cycle . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound prevents the reduction of trans-2-enoyl-ACP to acyl-ACP, disrupting the production of fatty acids. The downstream effects of this disruption can include impaired cell membrane function and overall cell viability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of fatty acid synthesis. This can lead to cell death in organisms that rely on this pathway for survival and growth .
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)6-10(7)14-12(16)11-5-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIGJBMLAJLHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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